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Compound of Interest

(2-Chlorophenyl)
Compound Name:
(phenyl)methanone

cat. No.: B7765952

An In-depth Technical Guide to (2-Chlorophenyl)(phenyl)methanone

This technical guide provides a comprehensive overview of (2-Chlorophenyl)
(phenyl)methanone, a key chemical intermediate in various synthetic processes. The
document details its chemical identity, physicochemical properties, and significant applications,
with a focus on its role in pharmaceutical development. Experimental protocols and graphical
representations of synthetic pathways are included to support researchers and scientists in the
field.

Chemical Identity

The formal IUPAC name for this compound is (2-chlorophenyl)-phenylmethanone[1]. It is also
widely known by several synonyms.

Synonyms:[1][2][3]

e 2-Chlorobenzophenone
e 0-Chlorobenzophenone
e Benzophenone, 2-chloro-

e 2-Chlorobenyl phenyl ketone
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e (2-Chlorophenyl)phenylmethanone

e 2-chlorophenyl phenyl ketone

Physicochemical Properties

The key quantitative data for (2-Chlorophenyl)(phenyl)methanone are summarized in the

table below for easy reference and comparison.

Property Value Reference(s)

Molecular Formula C13HoCIO [1112113114]

Molecular Weight 216.66 g/mol [1112]14]

CAS Number 5162-03-8 [1][2]13]
White to Off-White/Yellow

Appearance _ _ [2][5][6]
Crystalline Powder or Solid

Melting Point 44-47 °C [2][6]

Boiling Point 330 °C [2][6]

Density 1.18 g/cm3 [2]

Flash Point >230 °F (>110 °C) [2]
Chloroform (Sparingly),

Solubility (_ paringly) [2][6]
Methanol (Slightly)
VMHYWKBKHMYRNF-

InChlKey [11[2][3]

UHFFFAOYSA-N

Role in Pharmaceutical Synthesis

(2-Chlorophenyl)(phenyl)methanone and its derivatives are significant building blocks in the

synthesis of various pharmaceutical compounds[7][8]. Notably, related structures like 2-amino-

5-chlorobenzophenone serve as crucial intermediates in the production of benzodiazepines, a

class of psychoactive drugs[9][10]. For instance, it is a precursor in the synthesis of diazepam

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b7765952?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/78838
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=5162-03-8&Units=SI
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm1308
https://pubchem.ncbi.nlm.nih.gov/compound/78838
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm1308
https://pubchem.ncbi.nlm.nih.gov/compound/78838
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=5162-03-8&Units=SI
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://boyang-chemical.com/product/2-chlorophenylphenyl-methanone-cas5162-03-8/
https://m.chemicalbook.com/ProductChemicalPropertiesCB4130152_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4130152_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4130152_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4130152_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/78838
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4130152.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=5162-03-8&Units=SI
https://www.benchchem.com/product/b7765952?utm_src=pdf-body
https://www.medchemexpress.com/2-chlorophenyl-phenyl-methanone.html
https://www.chemsrc.com/en/cas/5162-03-8_26108.html
https://www.nbinno.com/article/pharmaceutical-intermediates/2-amino-5-chlorobenzophenone-exploring-its-chemical-properties-and-pharmaceutical-applications-iy
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_The_Role_of_2_Chlorobenzophenone_Ethylene_Ketal_in_Pharmaceutical_Intermediate_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

and clonazepam intermediates[9][10][11]. The chloro-substituted benzophenone moiety is a
key structural feature for these applications.

Experimental Protocols

Detailed methodologies for key reactions involving (2-Chlorophenyl)(phenyl)methanone are
provided below. These protocols are based on established synthetic methods.

Protocol 1: Reduction of (2-Chlorophenyl)
(phenyl)methanone to 2-Chlorobenzhydrol

This protocol outlines the reduction of the ketone functionality to a secondary alcohol.

Materials:

(2-Chlorophenyl)(phenyl)methanone (2-chlorobenzophenone)
e Sodium borohydride (NaBHa)

e Anhydrous isopropanol

e Ether

e Dilute hydrochloric acid solution

o Water

o Magnesium sulfate (MgSQOa)

o Petroleum ether

Procedure:[12]

e A mixture containing 15.0 g (0.0692 mole) of 2-chlorobenzophenone, 4.1 g (0.1094 mole) of
sodium borohydride, and 200 ml of anhydrous isopropanol is heated to reflux.

e The reaction is maintained at reflux for 2.0 hours, with completion monitored by vapor-phase
chromatography (VPC).
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e The solvent is removed in vacuo.

e The residue is diluted with ether and washed first with a dilute hydrochloric acid solution and
then with water until neutral.

e The ether layer is dried with magnesium sulfate and concentrated in vacuo.

e The resulting residue is recrystallized from petroleum ether to yield 11.5 g (0.0526 mole) of
2-chlorobenzhydrol.

Protocol 2: Synthesis of 2-Amino-5-nitro-2'-
chlorobenzophenone via Ketal Protection

This multi-step protocol demonstrates the use of a ketal protecting group to allow for selective
transformations on the aromatic rings, a common strategy in the synthesis of pharmaceutical
intermediates like those for Clonazepam[10].

Step A: Protection of the Ketone (Synthesis of 2-Chlorobenzophenone Ethylene Ketal)[10]

o Objective: To protect the reactive ketone group to prevent its participation in subsequent
reactions.

» Methodology: This protocol utilizes a microwave-assisted method for high yields and short
reaction times.

o Combine (2-Chlorophenyl)(phenyl)methanone with an excess of ethylene glycol in a
suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid).

o Heat the mixture using microwave irradiation until the reaction is complete, as monitored
by Thin Layer Chromatography (TLC).

o Work up the reaction mixture by neutralizing the catalyst and extracting the product into an
organic solvent.

o Purify the resulting 2-Chlorobenzophenone ethylene ketal.

Step B: Nitration
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e Objective: Introduction of a nitro group onto one of the aromatic rings.

o Methodology: The protected ketal from Step A is subjected to nitrating conditions (e.g., a
mixture of nitric acid and sulfuric acid) to yield the nitrated intermediate.

Step C: Reduction of the Nitro Group
o Objective: To convert the nitro group to an amino group.
o Methodology:

o The nitrated ketal is dissolved in a suitable solvent (e.g., ethanol).

o

A reducing agent, such as iron powder in the presence of an acid catalyst (e.g.,
hydrochloric acid), is added.

o

The mixture is heated to reflux and monitored by TLC.

[¢]

Upon completion, the reaction mixture is cooled and made basic.

[¢]

The product is extracted with an organic solvent, dried, and the solvent is evaporated.
Step D: Deprotection of the Ketone
o Objective: To remove the ethylene ketal protecting group and restore the ketone functionality.

o Methodology: The amino-substituted ketal is treated with an aqueous acid solution (e.g.,
dilute HCI) to hydrolyze the ketal, yielding the final product, 2-amino-5-nitro-2'-
chlorobenzophenone.

Visualized Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of a Clonazepam
intermediate starting from (2-Chlorophenyl)(phenyl)methanone, as described in Protocol 2.
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Figure 1: Synthetic Workflow for a Clonazepam Intermediate
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Figure 1: Synthetic Workflow for a Clonazepam Intermediate
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Biological Interactions

While (2-Chlorophenyl)(phenyl)methanone is primarily used as a synthetic intermediate,
related compounds have shown biological activity. For example, 2-amino-5-bromo-2'-
chlorobenzophenone, a metabolite of the benzodiazepine phenazepam, has been shown to
have an inhibitory effect on glycine receptors and a weak potentiating effect on NMDA
receptors in rat hippocampal neurons[13]. This highlights the potential for this chemical scaffold
to interact with central nervous system targets, which is consistent with its use in the synthesis
of psychoactive pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(2-Chlorophenyl)(phenyl)methanone IUPAC name and
synonyms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7765952#2-chlorophenyl-phenyl-methanone-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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